molecular formula C17H22N2O2 B2629395 N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1111452-38-0

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No. B2629395
CAS RN: 1111452-38-0
M. Wt: 286.375
InChI Key: ATECXQLIUXNWDO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide, commonly known as CPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CPET is a small molecule that belongs to the class of amides and has a molecular weight of 345.44 g/mol.

Mechanism of Action

The mechanism of action of CPET is not fully understood, but it is believed to act on multiple targets in the cell. CPET has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer progression and inflammation. CPET has also been shown to modulate the activity of signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CPET has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. Physiologically, CPET has been shown to reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of CPET is its small molecular size, which allows for easy synthesis and modification. CPET is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of CPET is its low solubility in aqueous solutions, which can make it difficult to study in biological systems. CPET also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for CPET research. One direction is to improve the solubility and bioavailability of CPET to enhance its effectiveness in vivo. Another direction is to study the synergistic effects of CPET with other drugs or therapies to enhance its therapeutic potential. CPET can also be studied as a potential imaging agent for cancer diagnosis and monitoring. Further research is needed to fully understand the mechanism of action of CPET and its potential applications in various scientific fields.
Conclusion:
In conclusion, CPET is a small molecule with potential applications in drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CPET has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

CPET can be synthesized by reacting 2-(2,4,6-trimethylphenoxy)acetic acid with 1-cyano-1-cyclopropane carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure CPET.

Scientific Research Applications

CPET has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. CPET has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. CPET has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-7-12(2)16(13(3)8-11)21-9-15(20)19-17(4,10-18)14-5-6-14/h7-8,14H,5-6,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECXQLIUXNWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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